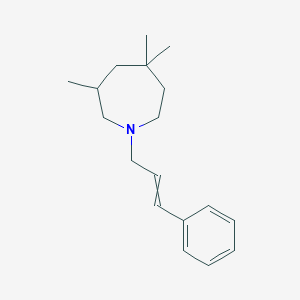![molecular formula C55H40N2O3S3 B12591964 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine CAS No. 650606-91-0](/img/structure/B12591964.png)
2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[2-metoxi-4-(5-feniltiofen-2-il)fenil]pirimidina es un complejo compuesto orgánico caracterizado por su estructura única, que incluye grupos metoxi, fenil y tiofeno unidos a un núcleo de pirimidina.
Métodos De Preparación
La síntesis de 2,4,6-Tris[2-metoxi-4-(5-feniltiofen-2-il)fenil]pirimidina típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye la sustitución de átomos de cloro en un anillo de pirimidina con los grupos metoxi-fenil-tiofeno correspondientes. Este proceso a menudo requiere el uso de solventes como 1,4-dioxano o 1,2-dicloroetano y puede involucrar reflujo de la solución en presencia de un exceso de la amina correspondiente
Análisis De Reacciones Químicas
2,4,6-Tris[2-metoxi-4-(5-feniltiofen-2-il)fenil]pirimidina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado usando agentes oxidantes comunes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden realizarse utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de tiofeno oxidados, mientras que la reducción puede producir derivados de fenil reducidos.
Aplicaciones Científicas De Investigación
2,4,6-Tris[2-metoxi-4-(5-feniltiofen-2-il)fenil]pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y materiales más complejos.
Biología: El compuesto puede tener actividad biológica potencial, aunque las aplicaciones específicas en biología requieren más investigación.
Medicina: La investigación sobre sus posibles propiedades medicinales está en curso, con estudios que se centran en sus interacciones con dianas biológicas.
Mecanismo De Acción
El mecanismo de acción de 2,4,6-Tris[2-metoxi-4-(5-feniltiofen-2-il)fenil]pirimidina involucra su interacción con dianas moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas proteínas o enzimas, potencialmente inhibiendo o activando sus funciones. Las dianas moleculares y vías exactas involucradas aún se encuentran bajo investigación, pero se cree que sus interacciones están influenciadas por la presencia de grupos metoxi, fenil y tiofeno .
Comparación Con Compuestos Similares
2,4,6-Tris[2-metoxi-4-(5-feniltiofen-2-il)fenil]pirimidina puede compararse con otros compuestos similares, tales como:
2,4,6-Tris(4-formilfenoxi)-1,3,5-triazina: Este compuesto tiene un núcleo de triazina similar pero diferentes sustituyentes, lo que lleva a propiedades químicas y aplicaciones distintas.
2-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina: Este compuesto presenta un núcleo de piridina con diferentes grupos funcionales, lo que resulta en una reactividad y usos únicos.
2,4,6-Tris(5-bromotiofen-2-il)-1,3,5-triazina: Este compuesto tiene grupos bromotiofeno en lugar de grupos metoxi-fenil-tiofeno, lo que lleva a un comportamiento químico diferente.
La singularidad de 2,4,6-Tris[2-metoxi-4-(5-feniltiofen-2-il)fenil]pirimidina radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y físicas distintas.
Propiedades
Número CAS |
650606-91-0 |
|---|---|
Fórmula molecular |
C55H40N2O3S3 |
Peso molecular |
873.1 g/mol |
Nombre IUPAC |
2,4,6-tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C55H40N2O3S3/c1-58-46-31-38(52-28-25-49(61-52)35-13-7-4-8-14-35)19-22-41(46)44-34-45(42-23-20-39(32-47(42)59-2)53-29-26-50(62-53)36-15-9-5-10-16-36)57-55(56-44)43-24-21-40(33-48(43)60-3)54-30-27-51(63-54)37-17-11-6-12-18-37/h4-34H,1-3H3 |
Clave InChI |
FLFUCPCTAHKEBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC=CC=C3)C4=CC(=NC(=N4)C5=C(C=C(C=C5)C6=CC=C(S6)C7=CC=CC=C7)OC)C8=C(C=C(C=C8)C9=CC=C(S9)C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)
![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

